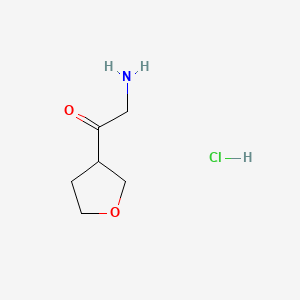![molecular formula C7H11Cl2N3O B6609999 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride CAS No. 2866316-95-0](/img/structure/B6609999.png)
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O and a molecular weight of 224.08 g/mol. This compound is used in various scientific research studies due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride involves several steps. One common synthetic route starts with the preparation of 3-[(6-chloropyrazin-2-yl)oxy]propan-1-ol. This intermediate is then converted to the amine form through a series of reactions, including amination and hydrochloride salt formation .
Synthetic Route:
Preparation of 3-[(6-chloropyrazin-2-yl)oxy]propan-1-ol: This step involves the reaction of 6-chloropyrazine with propylene oxide under basic conditions to form the desired alcohol.
Amination: The alcohol is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine.
Chemical Reactions Analysis
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced amine.
Substitution: The chlorine atom in the pyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-[(6-chloropyrazin-2-yl)oxy]propan-1-ol: The alcohol precursor used in its synthesis.
2-Amino-6-chloropyrazine: A related compound with similar pyrazine structure but different functional groups.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its specific research applications.
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O.ClH/c8-6-4-10-5-7(11-6)12-3-1-2-9;/h4-5H,1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZIXTMQUXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)
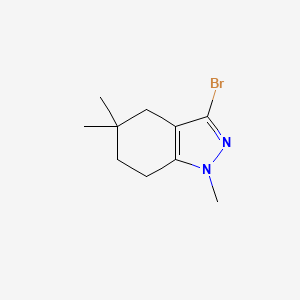
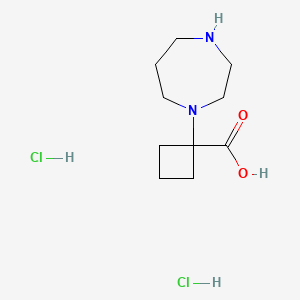
![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
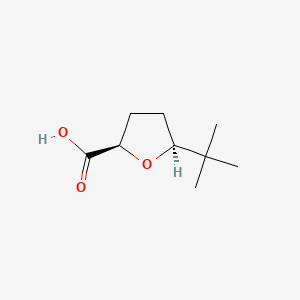
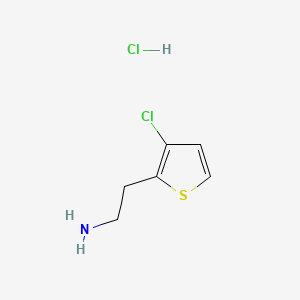
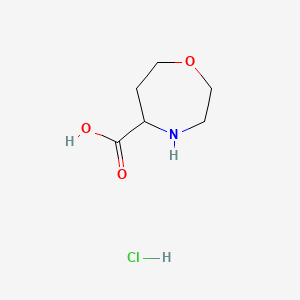
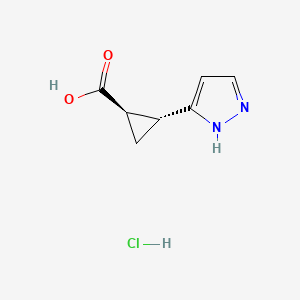

![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)
